8-Methyldecanoic acid

Vue d'ensemble

Description

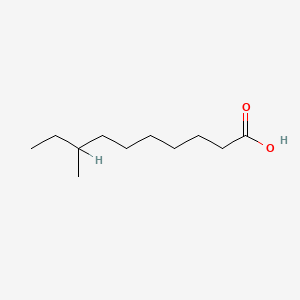

8-Methyldecanoic acid is an organic compound with the molecular formula C11H22O2. It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Methyldecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of 8-methyldecanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and controlled temperature conditions to ensure complete oxidation to the carboxylic acid .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale oxidation processes. The starting material, 8-methyldecanol, is subjected to catalytic oxidation using metal catalysts like platinum or palladium. The reaction is carried out in a continuous flow reactor to achieve high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Methyldecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form dicarboxylic acids.

Reduction: Reduction with lithium aluminum hydride converts it to 8-methyldecanol.

Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

Amidation: Reacts with amines to form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

Reduction: Lithium aluminum hydride, dry ether.

Esterification: Alcohols, sulfuric acid or hydrochloric acid.

Amidation: Amines, dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 8-Methyldec

Activité Biologique

8-Methyldecanoic acid, a medium-chain fatty acid with the molecular formula CHO, has garnered interest due to its unique structural characteristics and potential biological activities. This compound is classified as a branched-chain fatty acid, which influences its interactions within biological systems. This article explores the biological activity of this compound, focusing on its metabolic effects, potential therapeutic applications, and relevant case studies.

This compound is notable for its branched structure, featuring a methyl group at the eighth carbon of the decanoic acid chain. This structural arrangement contributes to its distinct physical and chemical properties, influencing its solubility and interaction with biological membranes.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methyl group at position 8 | Primarily used in flavoring; potential metabolic roles |

| 3-Hydroxydecanoic Acid | Hydroxyl group at position 3 | Involved in lipid metabolism; straight-chain structure |

| 2-Hydroxydecanoic Acid | Hydroxyl group at position 2 | Different reactivity profiles compared to this compound |

| 10-Hydroxystearic Acid | Hydroxyl group at position 10 | Used in cosmetics; larger chain length affects properties |

Metabolic Effects

Research indicates that this compound may influence lipid metabolism and energy homeostasis. It has been shown to promote lipolysis , the breakdown of fats in adipocytes (fat cells), suggesting a role in obesity management and metabolic disorders . The compound's interaction with cellular signaling pathways related to energy balance highlights its potential as a therapeutic agent for metabolic diseases.

Case Study: Lipid Metabolism

A study demonstrated that treatment with this compound resulted in increased lipolysis in cultured adipocytes. The mechanism appears to involve modulation of key enzymes involved in fatty acid oxidation and synthesis. This suggests that the compound could be beneficial in conditions characterized by dysregulated lipid metabolism, such as obesity and type 2 diabetes .

Antimicrobial Properties

There is evidence suggesting that fatty acids, including this compound, exhibit antibacterial and antifungal activities. A study highlighted the antimicrobial efficacy of various fatty acids against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that medium-chain fatty acids can disrupt microbial cell membranes .

Table 2: Antimicrobial Activity of Fatty Acids

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.125 mg | Extracts containing fatty acids |

| Escherichia coli | 1 mg | Similar studies on fatty acids |

Potential Therapeutic Applications

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Obesity Management : By promoting lipolysis and influencing metabolic pathways, it may serve as an adjunct therapy for weight management.

- Antimicrobial Agent : Its efficacy against bacteria suggests potential use in developing new antimicrobial agents.

- Pharmaceutical Development : The compound’s role in inducing quinone reductase activity positions it as a candidate for chemopreventive agents against cancer .

Propriétés

IUPAC Name |

8-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCPRZDCLXOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863578 | |

| Record name | 8-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-60-5 | |

| Record name | 8-Methyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHYLDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV00F6FM94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 8-methyldecanoic acid in the context of natural products?

A1: this compound is a key structural component of svalbamides A and B, two lipopeptides isolated from Paenibacillus sp. found in Arctic sediment []. These compounds exhibit potential chemopreventive activity by inducing quinone reductase activity in murine hepatoma cells []. The presence of this compound, along with other specific structural features, likely contributes to their biological activity.

Q2: How does the stereochemistry of this compound impact its recognition by enzymes?

A2: Research has demonstrated that the lipase from Candida rugosa (CRL) exhibits enantioselectivity towards this compound and other methyl-branched decanoic acids [, ]. Interestingly, CRL shows a preference for the (R)-enantiomer of this compound []. This selectivity highlights the enzyme's ability to recognize and differentiate between remotely located stereocenters on the fatty acid chain.

Q3: Can you elaborate on the synthetic applications of this compound and its derivatives?

A3: Enantiomerically pure this compound serves as a valuable building block in the synthesis of complex molecules, particularly insect pheromones []. For instance, it plays a crucial role in the synthesis of all sixteen stereoisomers of 3,7,11-trimethyl-2-tridecanol, a component of the sex pheromone of the pine sawfly Microdiprion pallipes []. This application underscores the importance of stereochemical control in synthesizing biologically active compounds with specific functionalities.

Q4: What analytical techniques are commonly employed to characterize and study this compound?

A4: The structural elucidation of this compound, especially when part of more complex molecules like svalbamides, heavily relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide complementary information about the molecular weight, elemental composition, and connectivity of atoms within the molecule, ultimately confirming its structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.